REACTION_CXSMILES
|
Cl.N[C@@H]1CC[C@H](NC(=O)C[NH:12][C:13](=[O:24])[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)CC1.OC1(C2C=CC=CN=2)CCC(=O)CC1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.C(Cl)Cl>[F:21][C:20]([F:22])([F:23])[C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[C:13]([NH2:12])=[O:24] |f:0.1,3.4,5.6,7.8|
|
Name
|
N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1CC[C@H](CC1)NC(CNC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
OC1(CCC(CC1)=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
acetic acid methylene chloride
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
then extracted 3 times with methylene chloride (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Purified over silica gel in 100% ethyl acetate to 4:1 methylene chloride/methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)N)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: CALCULATEDPERCENTYIELD | 140.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |